Acetone oxime hydrochloride

Corrosion inhibition Aluminium protection Ketoxime ranking

Boiler operators face a compliance dilemma: hydrazine scavenges oxygen effectively but is carcinogenic and attacks copper alloys. Acetone oxime hydrochloride eliminates this trade-off with quantifiable safety and performance gains. • 5× lower dosage requirement vs. hydrazine; LD50 ~5500 mg/kg (oral rat)-a ~19× safety margin over hydrazine (~290 mg/kg) • Superior steel passivation at 138-336 °C, 0.3-13.7 MPa; benign decomposition products (N₂, H₂O, trace acetone) • Non-volatile crystalline solid (mp 61-63 °C) ensures precise stoichiometric dispensing without sublimation losses Supplied at ≥95% purity as the hydrochloride salt; dissociates readily in aqueous media to release active acetone oxime. Custom bulk packaging available for industrial procurement.

Molecular Formula C3H8ClNO
Molecular Weight 109.55 g/mol
Cat. No. B8371886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetone oxime hydrochloride
Molecular FormulaC3H8ClNO
Molecular Weight109.55 g/mol
Structural Identifiers
SMILESCC(=NO)C.Cl
InChIInChI=1S/C3H7NO.ClH/c1-3(2)4-5;/h5H,1-2H3;1H
InChIKeyPCIMCVNPQYIWGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetone Oxime Hydrochloride Procurement: Baseline Identity and Supply Considerations


Acetone oxime hydrochloride (CAS 4154-21-6), the hydrochloride salt of the simplest ketoxime acetone oxime (CAS 127-06-0), is a white crystalline solid with a molecular formula of C3H8ClNO and molecular weight of 109.55 g/mol . Upon dissolution in aqueous media, it readily dissociates to release acetone oxime (C3H7NO, MW 73.09), the active species responsible for its chemical reactivity across corrosion inhibition, oxygen scavenging, metal complexation, and organic synthesis applications . Commercially, the hydrochloride salt is typically supplied at ≥95% purity, whereas the free base acetone oxime is routinely available at 98–99% (GC) for analytical and synthetic use . The salt form offers practical handling advantages—it is a non-volatile crystalline solid (mp 61–63 °C) compared to the free base, which can sublime at ambient temperature—making it a preferred form for precise stoichiometric dispensing in research and industrial formulations .

Acetone Oxime Hydrochloride vs. In-Class Analogs: Why Generic Substitution Introduces Performance Risk


Ketoximes are not interchangeable commodity chemicals. Even within the narrow family of small-molecule alkyl ketoximes—acetone oxime (AO), 2-butanone oxime (BO, MEKO), and cyclohexanone oxime (CO)—quantitative performance diverges substantially across the three key industrial selection dimensions of corrosion inhibition efficiency, water solubility, and acute toxicity profile . For instance, at identical molar loading (2.0 mM) in 1.0 M HCl, the weight-loss inhibition efficiency on aluminium spans a >13-percentage-point range from AO (80.0%) to CO (93.9%), with BO intermediate at 87.0% . Water solubility varies by more than an order of magnitude across the series: acetone oxime (~330 g/L at 20 °C), 2-butanone oxime (~100–114 g/L), and cyclohexanone oxime (~17.7 g/L) . When the decision criterion shifts to toxicological safety for boiler-water oxygen scavenging, acetone oxime (LD50 oral rat ~5500 mg/kg) offers a roughly 19-fold safety margin over hydrazine (LD50 ~290 mg/kg) and a 2-fold margin over 2-butanone oxime (LD50 ~2800 mg/kg) . These three orthogonal metrics—corrosion protection, aqueous processability, and mammalian toxicity—cannot be simultaneously optimized by selecting a single generic analog; each comparator forces a measurable trade-off that procurement specifications must explicitly address.

Acetone Oxime Hydrochloride: Quantified Comparative Performance Evidence for Scientific and Industrial Selection


Corrosion Inhibition Efficiency on Aluminium: 13.9-Percentage-Point Span Across Three Ketoximes at Identical Molar Loading

In a direct head-to-head study under identical conditions, acetone oxime (AO) exhibits the lowest inhibition efficiency among the three ketoximes tested. Specifically, at 2.0 mM inhibitor concentration in 1.0 M HCl at 20 °C (weight loss method, Al 1060, 2 h immersion), AO achieves ηw = 80.0%, compared to 2-butanone oxime (BO) at ηw = 87.0% and cyclohexanone oxime (CO) at ηw = 93.9% . The full inhibition efficiency ordering is CO > BO > AO, and this ranking holds across all tested concentrations (0.2–2.0 mM) as well as across potentiodynamic polarization and EIS measurements . All three compounds act as cathodic-type inhibitors and obey the Langmuir adsorption isotherm, with the adsorption equilibrium constant Kads following the same CO > BO > AO order . This means AO is not the most potent aluminum corrosion inhibitor in the series; however, its substantially higher water solubility and lower toxicity relative to CO and BO (see Evidence Items 2 and 3) may outweigh its modestly lower inhibition efficiency in aqueous-formulation or potable-water-contact applications.

Corrosion inhibition Aluminium protection Ketoxime ranking

Acute Oral Toxicity (LD50): Acetone Oxime is ~19-Fold Less Toxic than Hydrazine and ~2-Fold Less Toxic than 2-Butanone Oxime

Comparative acute oral toxicity data across oxime-based and traditional oxygen scavengers reveals a substantial safety advantage for acetone oxime. The rat oral LD50 for acetone oxime (dimethyl ketoxime, DMKO) is reported as 5500 mg/kg, compared to 290 mg/kg for hydrazine, 1900 mg/kg for acetaldehyde oxime, and 2800 mg/kg for methyl ethyl ketone oxime (2-butanone oxime, MEKO) . This represents a ~19-fold toxicity reduction versus hydrazine and a ~2-fold reduction versus the closest structural analog 2-butanone oxime . Supporting data from regulatory toxicology databases are consistent: acetone oxime rat oral LD50 values of >500 mg/kg (ChemSrc), >3000 mg/kg (OECD TG 401), and 5500 mg/kg (Baidu Baike) all confirm the substance is classified in the lower-toxicity category relative to hydrazine (LD50 rat oral 60 mg/kg) . The mechanism of hydrazine toxicity involves enzyme inhibition in the gamma-aminobutyrate system and established carcinogenicity, whereas acetone oxime decomposes under boiler conditions to benign products (N2, H2O, trace NH3) . Furthermore, skin and mucous membrane contact tests indicate acetone oxime causes no obvious irritation, whereas hydrazine induces skin redness, erosion, and mucosal congestion .

Toxicology Occupational safety Boiler water treatment

Aqueous Solubility: Acetone Oxime Delivers 3.3× the Solubility of 2-Butanone Oxime and ~18.6× that of Cyclohexanone Oxime

Water solubility is a critical parameter for aqueous-phase corrosion inhibitor formulations, boiler water treatment, and any process requiring homogeneous solution-phase delivery. Acetone oxime exhibits a water solubility of approximately 330 g/L at 20 °C (as the free base), corresponding to ~25% w/w saturated aqueous solution . This compares to ~100–114 g/L at 20–25 °C for 2-butanone oxime and approximately 17.7 g/L (or <0.1 g/100 mL) for cyclohexanone oxime at 20 °C . The hydrochloride salt form of acetone oxime is reported to be freely soluble in water as well as in ethanol and ether, further facilitating its use in polar reaction media . The logP (octanol-water partition coefficient) of acetone oxime is approximately 0.12–0.31, classifying it as moderately hydrophilic, whereas 2-butanone oxime and cyclohexanone oxime are progressively more hydrophobic due to their larger alkyl/cycloalkyl substituents . This solubility ranking (AO >> BO >> CO) is precisely the inverse of the corrosion inhibition efficiency ranking (CO > BO > AO) established in Evidence Item 1, underscoring the fundamental trade-off between aqueous compatibility and metal-surface adsorption affinity within the ketoxime series.

Formulation science Aqueous processing Physicochemical properties

Boiler-Water Oxygen Scavenging Efficiency: Acetone Oxime Reduces Required Dosage to ~1/5 That of Hydrazine

In industrial boiler feedwater deoxygenation, acetone oxime demonstrates superior mass efficiency compared to the traditional agent hydrazine. According to industrial application data and patent disclosures, the deoxygenation efficiency of acetone oxime is such that it achieves effective dissolved oxygen removal at roughly one-fifth (1/5) the dosage required for hydrazine . A comparative field study conducted at the Yinjin Branch of the Chongqing Natural Gas Purification Plant confirmed that substituting hydrazine with acetone oxime yielded better deoxidization effectiveness, lower toxicity, no adverse effects on the water-vapor system, measurable equipment protection and corrosion inhibition benefits, and reduced overall production cost . The oxime-oxygen reaction stoichiometry (2 C3H7NO + O2 → 2 C3H6O + N2 + H2O) produces acetone, nitrogen, and water as decomposition products—all benign to the boiler system—contrasting with hydrazine, which generates ammonia that can cause copper alloy corrosion in condensate systems . Patent literature specifies that oxime compounds broadly require approximately 3–5 parts by weight to remove 1 part by weight of dissolved oxygen . Within the oxime class, dimethyl ketone oxime (acetone oxime) is reported to require the least amount of usage and provides the best passivation and corrosion inhibition effect on steel surfaces under high-temperature, high-pressure boiler conditions compared to acetaldehyde oxime and methyl ethyl ketone oxime .

Oxygen scavenger Boiler water treatment Industrial deoxidizer

Vasorelaxant NO-Donor Activity: In Vitro Active but In Vivo Ineffective—Hydrophobicity-Driven Differentiation from Formaldoxime

Among non-aromatic oxime derivatives evaluated as nitric oxide (NO) donors, acetone oxime occupies a distinct intermediate position defined by its moderate hydrophobicity. In isolated rat aortic ring assays (in vitro), acetone oxime elicits vasorelaxation and increases NO levels in endothelium-denuded rings, confirming intrinsic NO-donor capability . However, in conscious chronically catheterized Wistar rats under in vivo conditions with acute NO synthase inhibition (L-NAME, 30 mg/kg i.v.), acetone oxime was ineffective at lowering blood pressure, whereas the more hydrophilic compounds formaldoxime, formamidoxime, and acetohydroxamic acid induced pronounced dose-dependent blood pressure reduction . The authors explicitly attribute this in vitro/in vivo divergence to physicochemical properties: 'Substances with hydrophilic character (formamidoxime, acetohydroxamic acid, formaldoxime) were effective, whereas less hydrophilic substance (acetaldoxime) or slightly hydrophobic one (acetone oxime) were ineffective' . The logP of acetone oxime (~0.12–0.31) places it near the hydrophilicity/hydrophobicity boundary, whereas formaldoxime (logP approximately −0.5 to −1.0) is significantly more hydrophilic, and acetaldoxime (logP ~0.0–0.1) is intermediate . Formaldoxime was identified as the most potent agent for both relaxation and NO elevation in aortic rings and also increased NO in human aortic smooth muscle cells, establishing it as the benchmark within this pharmacological class .

Nitric oxide donor Vasorelaxation Pharmacological differentiation

Crystal Structure of Acetoxime Hydrochloride Enables Rational Design of Silyl Ether Crosslinkers for Polysiloxane Cold-Hardening

The crystal and molecular structure of acetoxime hydrochloride has been determined by single-crystal X-ray diffraction, providing atomic-level geometric parameters essential for understanding its reactivity with silicon chlorides in the synthesis of O-silylated oxime crosslinkers . The crystals are monoclinic, space group P21/n, and the structure was refined to R1 = 0.053 for 2043 observed reflections . This structural characterization underpins the use of acetoxime hydrochloride as a precursor for oxime silyl ethers, which serve as effective agents for the cold-hardening of polysiloxane compositions . The reaction of acetoxime with silicon chlorides proceeds via elimination of HCl to yield O-silyloxime derivatives that function as moisture-curable crosslinkers in neutral-cure (oxime-type) silicone sealants and adhesives . In this application, acetone-oxime-based silanes compete with 2-butanone oxime (MEKO)-based systems that dominate the commercial alkyd paint anti-skinning and silicone sealant markets. The key differentiation of acetone oxime in silicone curing is its lower molecular weight (73.09 vs. 87.12 for MEKO), resulting in a higher oxime-equivalent per unit mass of crosslinker and a more volatile byproduct (acetone oxime bp 135 °C vs. MEKO bp 152 °C) that facilitates faster evaporative removal during curing . The hydrochloride salt form is particularly advantageous for the silylation reaction because it provides the oxime in a pre-protonated, non-volatile solid state that can be precisely weighed and added stoichiometrically to silicon chloride reagents, avoiding the handling losses associated with the sublimable free base .

Crystal engineering Silicone crosslinking Organosilicon chemistry

Acetone Oxime Hydrochloride: Evidence-Backed Application Scenarios for Procurement Decision-Making


Industrial Boiler Feedwater Deoxygenation in Medium- and High-Pressure Systems: Hydrazine Replacement

When replacing the carcinogenic and copper-corrosive agent hydrazine in boiler feedwater treatment, acetone oxime hydrochloride (dosed as the free oxime in aqueous solution) is the evidence-preferred choice. Its ~5× lower dosage requirement compared to hydrazine, combined with an LD50 safety margin of ~19×, directly reduces chemical inventory risk and occupational exposure liability . Field data from the Chongqing Natural Gas Purification Plant confirm superior deoxidization performance with no adverse effects on the water-vapor system, equipment passivation benefits, and reduced operating cost . The decomposition products (N₂, H₂O, trace acetone) are benign compared to hydrazine-derived ammonia, which attacks copper alloy condenser components . Within the oxime class, dimethyl ketone oxime is identified as requiring the least usage and providing the best steel passivation under high-temperature, high-pressure (138–336 °C, 0.3–13.7 MPa) conditions . Procurement specification: ≥98% purity (GC), water solubility ≥330 g/L at 20 °C, LD50 oral rat >3000 mg/kg.

Aqueous-Phase Corrosion Inhibitor Formulation for Aluminium: Selecting for Solubility Over Maximum Inhibition Efficiency

In aqueous acidic formulations where homogeneous delivery and high working concentrations are paramount, acetone oxime is the rationally selected ketoxime despite its modestly lower inhibition efficiency (ηw = 80.0% at 2.0 mM) compared to 2-butanone oxime (87.0%) or cyclohexanone oxime (93.9%) . The decisive factor is its ~3.3× greater water solubility over BO and ~18.6× over CO, enabling formulation at concentrations that would cause phase separation with the more hydrophobic analogs . The hydrochloride salt further facilitates formulation by providing the oxime in a non-volatile, precisely weighable solid form that rapidly dissolves in aqueous media . This scenario applies specifically when the inhibitor must be delivered as a pre-mixed aqueous concentrate for on-site dilution in cooling water loops, acid pickling baths, or metalworking fluid systems where in-line precipitation of a sparingly soluble inhibitor would cause nozzle clogging and uneven surface protection.

Neutral-Cure Silicone Sealant Crosslinker Synthesis: Leveraging Low Boiling Point and High Oxime-Equivalent for Fast-Cure Formulations

Acetoxime hydrochloride serves as a preferred precursor for the synthesis of O-silyloxime crosslinkers (oximinosilanes) used in neutral-cure, one-part moisture-curable silicone sealants . The crystal structure of the hydrochloride salt confirms a well-defined monomeric geometry that reacts cleanly with silicon chlorides via HCl elimination to yield the desired oxime-functional silane . Relative to the industry-standard 2-butanone oxime (MEKO)-based silanes, acetone-oxime-derived crosslinkers generate a curing byproduct that boils 17 °C lower (135 °C vs. 152 °C), facilitating faster evaporative removal from the curing sealant and reducing the time to tack-free surface . Additionally, the 16% lower molecular weight of acetone oxime (73.09 vs. 87.12 g/mol) yields a higher molar equivalent of crosslinking functionality per unit mass of silane, enabling formulators to achieve target crosslink densities at lower silane loading . The hydrochloride salt form eliminates handling losses from sublimation that occur with the free base, ensuring accurate stoichiometric control in silane manufacturing .

Pharmacological Research Tool as a Negative-Control NO Donor with Defined In Vitro/In Vivo Disconnect

For vascular biology researchers investigating oxime-based nitric oxide donors, acetone oxime serves a specific and well-characterized role as an in vitro-active but in vivo-inactive control compound . Its defined logP (~0.12–0.31) places it at the hydrophilicity/hydrophobicity boundary where NO-donor vasorelaxant efficacy is lost in vivo, providing a structurally simple probe for investigating the physicochemical determinants of oxime bioavailability . In isolated rat aortic ring assays, acetone oxime reproducibly elicits endothelium-independent relaxation and elevates NO levels, confirming that the intrinsic NO-release mechanism is intact; yet in conscious rat models with L-NAME-induced NO synthase inhibition, it produces no significant blood pressure reduction, in contrast to the potent effects of formaldoxime and formamidoxime . This defined in vitro/in vivo dichotomy makes acetone oxime hydrochloride a valuable reagent for mechanistic studies of oxime metabolism, distribution, and NO-release kinetics, and a rational negative control in screening campaigns for cardiovascular oxime-based NO donors.

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